5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride
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Overview
Description
“5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride” is an organic compound with the molecular formula C9H12BrN3 and a molecular weight of 278.58 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, Mallikarjunaswamy et al. synthesized a series of novel 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine derivatives by reacting 2-(5-bromo-2-chloro-pyrimidin-4-ylsulfanyl)-4-methoxy-phenylamine with various sulfonyl chlorides .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H12BrN3.ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;/h5-7,11H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis
“this compound” is a solid substance at room temperature . The compound is stable under normal storage conditions .Scientific Research Applications
1. Corrosion Inhibition Properties
5-Bromo-2-(piperidin-4-yl)pyrimidine hydrochloride and its derivatives have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have been utilized to analyze their adsorption behaviors and inhibition efficiencies, providing insights into their potential application in corrosion prevention (Kaya et al., 2016).
2. Antiviral Activity
The compound has shown potential in antiviral applications. In a study evaluating the antiviral properties of various pyrimidine derivatives against RNA and DNA viruses, it was observed that derivatives of this compound exhibit substantial activity, especially against RNA viruses (Bergstrom et al., 1984).
3. Analgesic Activity
Another application is in the field of pain management. Novel pyrimidine derivatives, including those related to this compound, have been synthesized and investigated for their analgesic activities. Certain compounds showed significant analgesic effects, suggesting potential use in developing new pain-relief medications (Chaudhary et al., 2012).
4. Antimicrobial Activity
The pyrimidine derivatives also demonstrate antimicrobial properties. A variety of these compounds, including those related to this compound, have been synthesized and shown effective antibacterial and antifungal activities, indicating their potential in antimicrobial drug development (Attia et al., 2013).
5. Anticancer Research
In the field of oncology, derivatives of this compound have been studied for their potential as anticancer agents. These studies focus on synthesizing novel compounds and evaluating their reactivity and efficacy against various cancer cell lines (Makisumi, 1961).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as collagen prolyl-4-hydroxylase .
Mode of Action
This interaction could lead to changes in the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
Given its potential role as an inhibitor of collagen prolyl-4-hydroxylase, it may impact the synthesis of collagen, a key structural protein in various tissues .
Result of Action
If it acts as an inhibitor of collagen prolyl-4-hydroxylase, it could potentially affect collagen synthesis, impacting the structure and function of tissues where collagen is a key component .
properties
IUPAC Name |
5-bromo-2-piperidin-4-ylpyrimidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN3.ClH/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7;/h5-7,11H,1-4H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVLCNVLGSQWQKD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC=C(C=N2)Br.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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